molecular formula C12H16 B14686963 1,2,5,6-Tetramethylidenecyclooctane CAS No. 27567-69-7

1,2,5,6-Tetramethylidenecyclooctane

Cat. No.: B14686963
CAS No.: 27567-69-7
M. Wt: 160.25 g/mol
InChI Key: UXSIURAEVKQTGU-UHFFFAOYSA-N
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Description

1,2,5,6-Tetramethylidenecyclooctane is a highly unsaturated cyclic hydrocarbon featuring a cyclooctane backbone with four exocyclic methylidene (CH₂) groups at positions 1, 2, 5, and 5. This configuration introduces significant ring strain and conjugation effects, influencing its reactivity and stability.

Properties

CAS No.

27567-69-7

Molecular Formula

C12H16

Molecular Weight

160.25 g/mol

IUPAC Name

1,2,5,6-tetramethylidenecyclooctane

InChI

InChI=1S/C12H16/c1-9-5-6-11(3)12(4)8-7-10(9)2/h1-8H2

InChI Key

UXSIURAEVKQTGU-UHFFFAOYSA-N

Canonical SMILES

C=C1CCC(=C)C(=C)CCC1=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,5,6-Tetramethylidenecyclooctane can be synthesized through a two-step process starting from 1,2-dimethylenecyclobutane . The first step involves the formation of an intermediate compound, which is then subjected to specific reaction conditions to yield the final product. The reaction conditions typically include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods: While specific industrial production methods for 1,2,5,6-Tetramethylidenecyclooctane are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions: 1,2,5,6-Tetramethylidenecyclooctane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxygenated derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is often employed.

    Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions to achieve substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution with halogens can produce halogenated derivatives.

Scientific Research Applications

1,2,5,6-Tetramethylidenecyclooctane has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: Research into the biological activity of the compound and its derivatives can lead to the development of new pharmaceuticals.

    Industry: The compound’s unique structural properties make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,2,5,6-Tetramethylidenecyclooctane exerts its effects involves interactions with specific molecular targets and pathways The compound’s structure allows it to participate in various chemical reactions, influencing biological processes at the molecular level

Comparison with Similar Compounds

Structural Analogues and Key Properties

Compound Name Molecular Formula Ring Size/Type Substituents/Features Stability/Reactivity Notes Applications/References
1,2,5,6-Tetramethylidenecyclooctane C₁₂H₁₆ Cyclooctane (8-membered) Four exocyclic methylidene groups High ring strain; reactive double bonds Potential polymer precursor (inferred)
Bicyclo[4.2.0]octa-1,3,5-triene C₈H₁₀ Bicyclic (6+2 fused) Three conjugated double bonds Moderate stability; aromatic-like conjugation Organic synthesis
Ethyl 1,2,5,6-tetrahydropyridine-3-carboxylate C₈H₁₃NO₂ Piperidine (6-membered) Ethyl ester, tetrahydropyridine core Susceptible to MAO oxidation; neurotoxic metabolite (MPP+) Pharmaceutical intermediates
1,2,3,4-Tetrahydronaphthalene C₁₀H₁₂ Partially saturated bicyclic One aromatic ring, one saturated ring Stable; hydrogenation-dependent reactivity Solvent, industrial synthesis

Reactivity and Functionalization

  • 1,2,5,6-Tetramethylidenecyclooctane : The four methylidene groups create electron-rich double bonds, making it prone to electrophilic addition or polymerization. Its cyclooctane ring strain may favor ring-opening reactions under thermal or catalytic conditions.
  • Bicyclo[4.2.0]octa-1,3,5-triene : The conjugated triene system enables Diels-Alder reactions, but its fused bicyclic structure limits strain compared to the cyclooctane derivative .
  • Ethyl 1,2,5,6-tetrahydropyridine-3-carboxylate : The tetrahydropyridine core undergoes oxidation to neurotoxic MPP+, highlighting the impact of heteroatoms (N) on bioactivity .

Stability and Hazards

  • 1,2,5,6-Tetramethylidenecyclooctane : Likely unstable at high temperatures due to strain; handling may require inert atmospheres.
  • Ethyl tetrahydropyridine-3-carboxylate : Neurotoxic metabolite (MPP+) underscores the importance of structural modifications to mitigate toxicity .
  • Bicyclic compounds : Generally stable under ambient conditions but reactive in photochemical settings .

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